4-[(2,5-Dichlorophenyl)methylidene]piperidine
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Overview
Description
4-[(2,5-Dichlorophenyl)methylidene]piperidine is a chemical compound known for its versatile applications in various fields of scientific research. This compound is characterized by the presence of a piperidine ring substituted with a 2,5-dichlorophenyl group. It is often used as a scaffold in the synthesis of more complex molecules due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2,5-Dichlorophenyl)methylidene]piperidine typically involves the reaction of 2,5-dichlorobenzaldehyde with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the process. The reaction conditions, including temperature and reaction time, are optimized to achieve the highest yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced reaction monitoring techniques ensures consistent quality and high efficiency in the production of this compound .
Chemical Reactions Analysis
Types of Reactions
4-[(2,5-Dichlorophenyl)methylidene]piperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
4-[(2,5-Dichlorophenyl)methylidene]piperidine has numerous applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Mechanism of Action
The mechanism of action of 4-[(2,5-Dichlorophenyl)methylidene]piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(2,4-Dichlorophenyl)methylidene]piperidine
- 4-[(3,5-Dichlorophenyl)methylidene]piperidine
- 4-[(2,5-Difluorophenyl)methylidene]piperidine
Uniqueness
4-[(2,5-Dichlorophenyl)methylidene]piperidine is unique due to the specific positioning of the dichlorophenyl group, which imparts distinct chemical and biological properties. This positioning can influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable scaffold in various research applications .
Properties
Molecular Formula |
C12H13Cl2N |
---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
4-[(2,5-dichlorophenyl)methylidene]piperidine |
InChI |
InChI=1S/C12H13Cl2N/c13-11-1-2-12(14)10(8-11)7-9-3-5-15-6-4-9/h1-2,7-8,15H,3-6H2 |
InChI Key |
JBWLXUYSQGHSHS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1=CC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
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